6-Methylbenzo[d]thiazole-2-carbaldehyde
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Overview
Description
6-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base.
Biginelli reaction: This multi-component reaction involves the condensation of benzothiazole derivatives with urea and aldehydes.
Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
6-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
6-Methylbenzo[d]thiazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new drugs, particularly as inhibitors of enzymes like monoamine oxidase.
Industry: It is used in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like monoamine oxidase by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
6-Methylbenzo[d]thiazole-2-carbaldehyde can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3 |
InChI Key |
XSPBUMIUKNGTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C=O |
Origin of Product |
United States |
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